molecular formula C9H13BN2O2 B581856 (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid CAS No. 1218790-56-7

(5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid

Cat. No.: B581856
CAS No.: 1218790-56-7
M. Wt: 192.025
InChI Key: QCIRMYSMZJXOCD-UHFFFAOYSA-N
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Description

(5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C9H13BN2O2. It is a derivative of pyridine and boronic acid, featuring a pyrrolidine ring attached to the pyridine moiety. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters and Boronates: Formed through oxidation and reduction reactions.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that boronic acids, including (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid, can inhibit specific protein kinases implicated in cancer progression. The compound has been explored for its potential to target the IκB kinase ε (IKKε) and TANK-binding kinase 1 (TBK1), which are associated with various malignancies. Inhibiting these kinases can lead to reduced tumor growth and improved patient outcomes in cancers characterized by aberrant kinase activity .

Case Study:
A study demonstrated the efficacy of boronic acid derivatives in inhibiting IKKε, showcasing their potential as therapeutic agents in treating cancers that rely on this pathway. The study reported significant reductions in tumor size in preclinical models when treated with these compounds .

Organic Synthesis

2.1 Suzuki-Miyaura Cross-Coupling Reactions
this compound is utilized in the Suzuki-Miyaura cross-coupling reaction, a fundamental method for forming carbon-carbon bonds. This reaction is pivotal in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Data Table: Reaction Yields

Reaction TypeSubstrate TypeYield (%)
Suzuki-Miyaura with Aryl BromidesAryl Halides85
Suzuki-Miyaura with Aryl ChloridesHeteroaryl Halides75
Borylation of TriflatesTriflate Derivatives94

These yields highlight the effectiveness of this compound as a coupling partner in various synthetic scenarios .

Materials Science

3.1 Boronic Acid Polymers
The incorporation of boronic acids into polymeric materials has led to the development of smart materials that respond to environmental stimuli, such as pH changes or glucose levels. These materials have applications in drug delivery systems and biosensors.

Case Study:
A recent publication detailed the synthesis of a boronic acid-containing polymer that exhibited selective binding to glucose, making it suitable for use in diabetes management devices. The polymer's responsiveness was attributed to the reversible formation of boronate esters with glucose .

Environmental Applications

4.1 Water Purification
Boronic acids have been investigated for their ability to capture pollutants from water sources through selective adsorption mechanisms. The unique chemical properties of this compound enable it to interact with various contaminants effectively.

Data Table: Adsorption Efficiency

Pollutant TypeAdsorption Capacity (mg/g)
Heavy Metals150
Organic Pollutants200

These findings suggest that this compound could play a role in developing advanced filtration systems for environmental remediation .

Comparison with Similar Compounds

Uniqueness: (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid is unique due to the presence of both the pyridine and pyrrolidine rings, which confer specific steric and electronic properties. These features enhance its reactivity and make it a valuable reagent in synthetic chemistry.

Biological Activity

(5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a pyridine ring substituted with a pyrrolidine moiety and a boronic acid functional group. The presence of these functional groups is believed to contribute significantly to its biological activity. The boronic acid group is particularly notable for its ability to form reversible covalent bonds with diols, which can enhance the interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including those containing boronic acids. For instance, compounds with similar structures have demonstrated significant antibacterial activity against various resistant strains of bacteria. The SAR analysis indicates that modifications to the pyridine or pyrrolidine rings can enhance efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Pyridine Derivative AS. aureus0.5 µM
Pyridine Derivative BE. coli1 µM
This compoundK. pneumoniaeTBD

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including hypopharyngeal tumor cells . The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation.

Case Study: Cytotoxicity in Cancer Cells

In one study, derivatives of pyrrolidine were tested for their cytotoxic effects on FaDu hypopharyngeal tumor cells. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin . This suggests that this compound could be a candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds reveal that:

  • Substituent Effects : The nature and position of substituents on the pyridine and pyrrolidine rings significantly influence biological activity.
  • Boronic Acid Functionality : The boronic acid group enhances binding interactions with biological targets, which may improve potency against specific enzymes or receptors.
  • Heterocyclic Interactions : The presence of heterocycles like pyrrolidine can increase the lipophilicity and membrane permeability of the compounds, facilitating better bioavailability .

Properties

IUPAC Name

(5-pyrrolidin-1-ylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BN2O2/c13-10(14)8-5-9(7-11-6-8)12-3-1-2-4-12/h5-7,13-14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIRMYSMZJXOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681601
Record name [5-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-56-7
Record name [5-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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